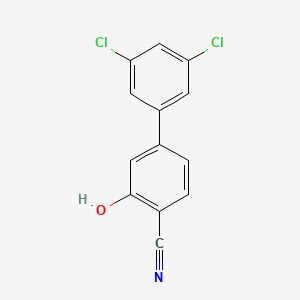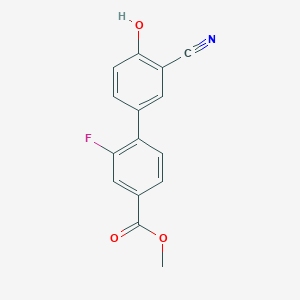
3-Cyano-5-(4-ethoxycarbonylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-5-(4-ethoxycarbonylphenyl)phenol, 95% (3-CN-5-ECP) is an organic compound with a wide range of applications. It is widely used in the synthesis of drugs, in research and development, and for laboratory experiments. 3-CN-5-ECP is a compound that contains both a phenol and an aryl group and is used in a variety of chemical reactions. This compound has a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments. The following paper will discuss the synthesis method of 3-CN-5-ECP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
科学的研究の応用
3-Cyano-5-(4-ethoxycarbonylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of drugs, in the development of new materials, and in the study of biochemical and physiological processes. It is also used in the study of the structure and function of proteins, in the study of the effects of drugs on the body, and in the study of the effects of environmental toxins on the body.
作用機序
The mechanism of action of 3-Cyano-5-(4-ethoxycarbonylphenyl)phenol, 95% is not well understood. It is believed to interact with enzymes and other proteins in the body, leading to changes in their structure and/or function. It has also been suggested that 3-Cyano-5-(4-ethoxycarbonylphenyl)phenol, 95% may act as a free radical scavenger, which could be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
3-Cyano-5-(4-ethoxycarbonylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation. It has also been shown to inhibit the activity of certain ion channels, which can affect the electrical activity of cells. In addition, 3-Cyano-5-(4-ethoxycarbonylphenyl)phenol, 95% has been shown to inhibit the activity of certain receptors, which can affect the activity of hormones and neurotransmitters.
実験室実験の利点と制限
3-Cyano-5-(4-ethoxycarbonylphenyl)phenol, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is a low-cost compound, making it a cost-effective option for research. Additionally, it has a wide range of applications, making it a versatile compound for use in many different experiments. However, 3-Cyano-5-(4-ethoxycarbonylphenyl)phenol, 95% also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it can be toxic in high concentrations and can cause irritation to the skin and eyes.
将来の方向性
There are a number of potential future directions for 3-Cyano-5-(4-ethoxycarbonylphenyl)phenol, 95%. One potential direction is to use it to develop new drugs and materials. Additionally, it could be used to study the effects of environmental toxins on the body and to develop new treatments for diseases. It could also be used to study the structure and function of proteins, as well as the effects of drugs on the body. Finally, it could be used to study the biochemical and physiological effects of different compounds, such as hormones and neurotransmitters.
合成法
3-Cyano-5-(4-ethoxycarbonylphenyl)phenol, 95% can be synthesized by the reaction of 4-ethoxycarbonylphenylhydrazine with paraformaldehyde in the presence of a base catalyst. The reaction is carried out at room temperature in an aqueous solution. The reaction is complete when the paraformaldehyde has been completely consumed. The product is then purified by recrystallization from aqueous ethanol and dried.
特性
IUPAC Name |
ethyl 4-(3-cyano-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-20-16(19)13-5-3-12(4-6-13)14-7-11(10-17)8-15(18)9-14/h3-9,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWOUNRKHFMOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684924 |
Source


|
| Record name | Ethyl 3'-cyano-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261994-15-3 |
Source


|
| Record name | Ethyl 3'-cyano-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

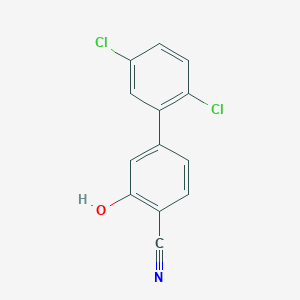
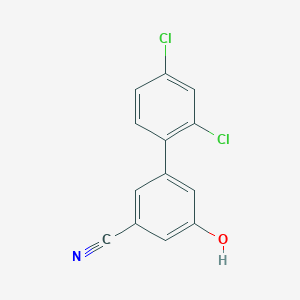
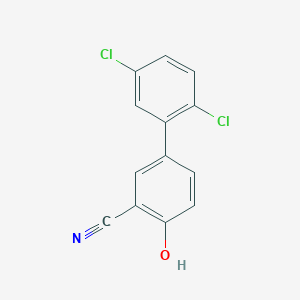
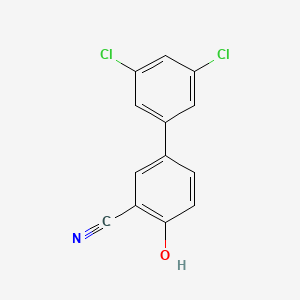

![2-Cyano-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376876.png)
![3-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376884.png)
![2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376889.png)
![3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376907.png)
![2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376914.png)
